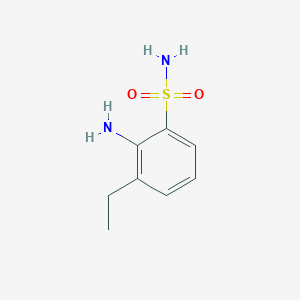
3-(6-Fluoropyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoropyridin-3-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized using specific methods. The purpose of
Mécanisme D'action
The mechanism of action of 3-(6-Fluoropyridin-3-yl)propan-1-ol is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-Fluoropyridin-3-yl)propan-1-ol are still being studied. However, it has been shown to have potential effects on various biological processes, including inflammation, oxidative stress, and neurotransmitter activity. Additionally, it has been shown to have potential effects on cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(6-Fluoropyridin-3-yl)propan-1-ol in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of 3-(6-Fluoropyridin-3-yl)propan-1-ol. One potential direction is the development of new synthetic methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. This could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, the potential toxicity of the compound needs to be further studied to ensure safe handling and disposal in lab environments.
In conclusion, 3-(6-Fluoropyridin-3-yl)propan-1-ol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(6-Fluoropyridin-3-yl)propan-1-ol involves using specific chemical reactions. One of the most common methods is the reaction of 3-pyridinecarboxaldehyde with 1,3-propanediol in the presence of a base. This method yields a high purity of the compound and is relatively easy to perform.
Applications De Recherche Scientifique
3-(6-Fluoropyridin-3-yl)propan-1-ol has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
3-(6-fluoropyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTKCTBHLZAZMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Fluoropyridin-3-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



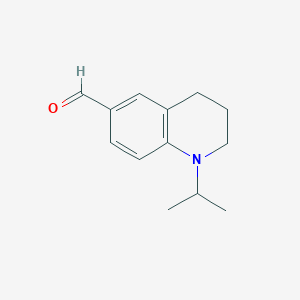

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
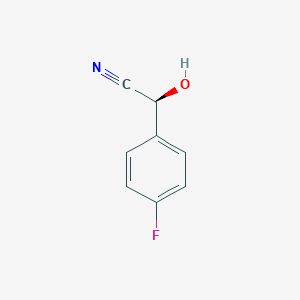
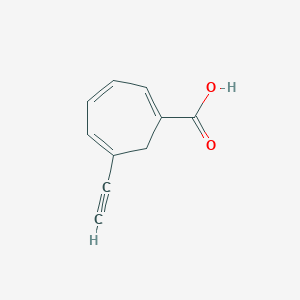

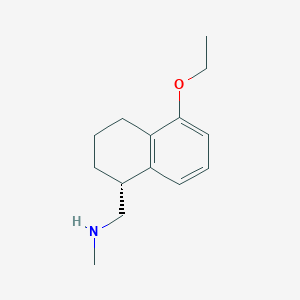
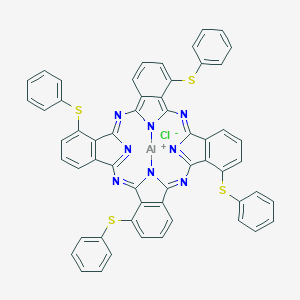
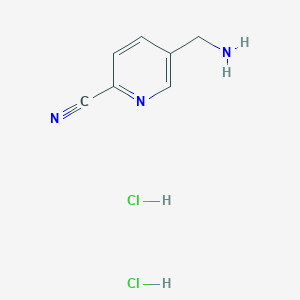
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
